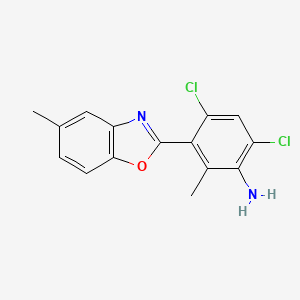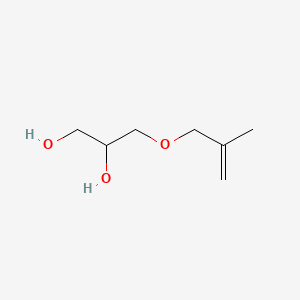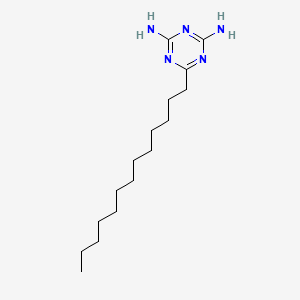
6-Tridecyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tridecyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C16H31N5 and a molecular weight of 293.45 g/mol . It is characterized by a triazine ring substituted with a tridecyl chain and two amino groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tridecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of biguanide with myristoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Biguanide reacts with myristoyl chloride in the presence of a suitable solvent.
Step 2: The reaction mixture is heated to facilitate the formation of the triazine ring.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial processes may also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Tridecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine ring.
Substitution Products: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Tridecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 6-Tridecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use as a fluorescent sensor for copper ions.
6,N2-Diaryl-1,3,5-triazine-2,4-diamine: Studied for its antiproliferative activity against cancer cells.
Uniqueness: 6-Tridecyl-1,3,5-triazine-2,4-diamine is unique due to its long tridecyl chain, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
6134-02-7 |
|---|---|
Molekularformel |
C16H31N5 |
Molekulargewicht |
293.45 g/mol |
IUPAC-Name |
6-tridecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H31N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)21-16(18)20-14/h2-13H2,1H3,(H4,17,18,19,20,21) |
InChI-Schlüssel |
IHZNXUFURDYYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
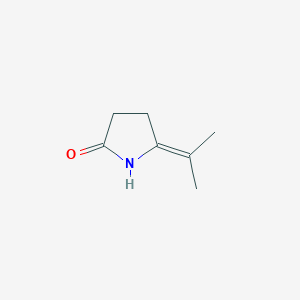
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
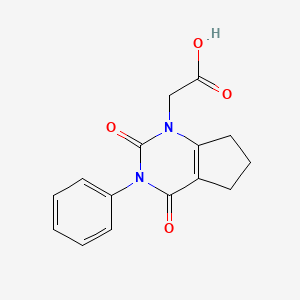
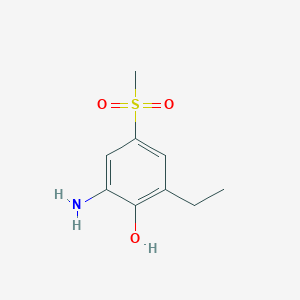
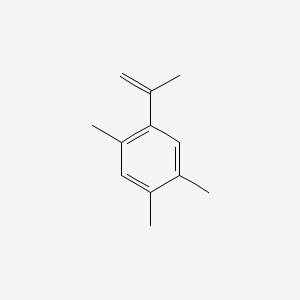
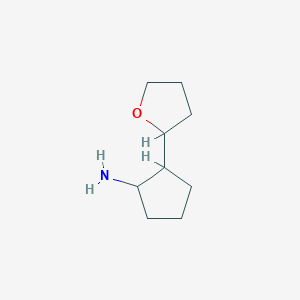
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
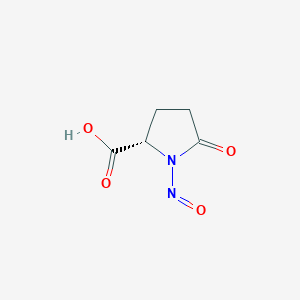
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
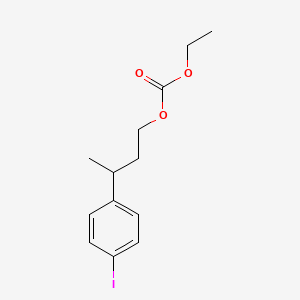
![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
